1-Bromo-2,5,8,11,14-heptadecapentayne

Click Chemistry Bioconjugation Organic Synthesis

Researchers requiring a rigid, non-isomerizable arachidonic acid mimic or terminal-bromine polyyne synthon face limited sourcing with verified purity. 1-Bromo-2,5,8,11,14-heptadecapentayne (≥98%) solves this. • Single-step conversion to azide enables CuAAC click chemistry with biomolecules. • Direct Sonogashira/Kumada coupling yields defined-length molecular wire segments. • LC-MS/MS internal standard for eicosanoid quantification; no endogenous isobaric interference. • Supplied as powder; soluble in DMSO for homogeneous reaction conditions.

Molecular Formula C17H15Br
Molecular Weight 299.211
CAS No. 93322-84-0
Cat. No. B590580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2,5,8,11,14-heptadecapentayne
CAS93322-84-0
Molecular FormulaC17H15Br
Molecular Weight299.211
Structural Identifiers
SMILESCCC#CCC#CCC#CCC#CCC#CCBr
InChIInChI=1S/C17H15Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h2,5,8,11,14,17H2,1H3
InChIKeyVXBFPYHDYCGDQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2,5,8,11,14-heptadecapentayne: Polyyne Research Tool for Arachidonic Acid Pathways


1-Bromo-2,5,8,11,14-heptadecapentayne is a synthetic polyyne with a 17-carbon backbone containing five conjugated triple bonds and a terminal bromine atom [1]. It is characterized as an unsaturated compound structurally related to arachidonic acid (A765000), a key membrane phospholipid component and signaling precursor in mammalian cells [2]. With a molecular weight of 299.2 g/mol, an XLogP3 of 4.8, and a topological polar surface area of 0 Ų, this compound is primarily utilized as a research tool in lipid biochemistry and synthetic chemistry [1].

Compound Type Synthetic polyyne with terminal bromine leaving group
Workflow Polyyne-based probe bioconjugation or materials building block
Use Context Arachidonic acid pathway studies where rigid, non-carboxylate scaffold is needed

Structural Differentiation from Alcohol Analogs and Native Arachidonic Acid


Substituting 1-Bromo-2,5,8,11,14-heptadecapentayne with its closest structural analog, 2,5,8,11,14-Heptadecapentayn-1-ol (CAS 93318-79-7), or with native arachidonic acid fundamentally alters both reactivity and molecular recognition. The terminal bromine provides a direct synthetic handle for further functionalization via nucleophilic substitution or metal-catalyzed coupling reactions, which is absent in the alcohol analog . Compared to arachidonic acid—which features a carboxylic acid head group and four cis-double bonds—the all-triple-bond backbone of this compound introduces stark differences in molecular rigidity, electronic structure, and hydrophobicity, limiting the ability of arachidonic acid to serve as a surrogate in applications requiring these specific polyyne properties [1].

Target Attribute
Substitute Attribute
Risk
Terminal bromine (direct SN2/CuAAC handle)
Hydroxy group (requires pre-activation)
Alcohol analog adds synthetic steps; reactivity profile may not transfer
Rigid polyyne backbone, zero rotatable bonds
Flexible arachidonic acid with cis-double bonds, 14 rotatable bonds
Conformational mismatch alters enzyme binding; cannot substitute as rigid analog

Quantitative Evidence for 1-Bromo-2,5,8,11,14-heptadecapentayne Selection


Terminal Bromine Reactivity vs. Hydroxy Analog

The terminal bromine in 1-Bromo-2,5,8,11,14-heptadecapentayne enables direct participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other nucleophilic substitution reactions, a reactivity pathway unavailable to the alcohol analog 2,5,8,11,14-Heptadecapentayn-1-ol . The bromine leaving group allows for efficient one-step conversion to azides, amines, or thioethers, whereas the alcohol requires prior activation (e.g., tosylation or mesylation) [1].

Synthetic Efficiency
Class-level inference
1-step vs. 2+ steps for equivalent conjugation
Reported synthetic step-economy may support streamlined probe synthesis
Based on class reactivity; experimental verification recommended
Click Chemistry Bioconjugation Organic Synthesis

Hydrophobicity and Hydrogen Bonding Profile vs. Arachidonic Acid

1-Bromo-2,5,8,11,14-heptadecapentayne exhibits an XLogP3 of 4.8, driven by its all-hydrocarbon, zero-hydrogen-bond-donor/acceptor structure [1]. In contrast, arachidonic acid has an XLogP3 of approximately 6.5, but its free carboxylic acid introduces a hydrogen bond donor and acceptor count of 2 and 4 respectively, dramatically altering its interaction with aqueous phases and protein binding pockets [2].

Hydrophobicity Profile
Class-level inference
ΔXLogP3 = 1.7; H-Bond donors 0 vs. 2
Lower hydrogen-bonding capacity supports membrane-permeability context
Computed properties; biological partitioning requires validation
Lipophilicity Drug Design Membrane Partitioning

Molecular Rigidity and Conformational Constraints

The heptadecapentayne backbone features five conjugated triple bonds, resulting in a rigid, linear, and electronically delocalized system [1]. Arachidonic acid, with four cis-configured double bonds separated by methylene bridges, adopts a curved, flexible conformation critical for binding to cyclooxygenase and lipoxygenase enzymes [2].

Conformational Rigidity
Class-level inference
Rotatable bonds 0 vs. 14
Rigid backbone supports enzyme active-site probe design
Rigid analog may not undergo normal catalytic turnover
Molecular Electronics Conformational Analysis Enzyme Inhibition

Purity Specifications for Reproducible Research

Commercially available 1-Bromo-2,5,8,11,14-heptadecapentayne is supplied at ≥98% purity (HPLC) as a powder, soluble in chloroform, dichloromethane, and DMSO [1]. This purity level is validated by NMR and mass spectrometry, ensuring batch-to-batch reproducibility for quantitative biological assays .

Purity Specification
Supplier-reported
≥98% (HPLC)
Reported purity supports reproducible assay preparation
Verify with certificate of analysis upon procurement
Analytical Chemistry Reference Standards Quality Control

Mass Spectrometry Differentiation for Lipidomics

Due to its distinct bromine isotopic signature (1:1 79Br/81Br ratio) and polyyne backbone, 1-Bromo-2,5,8,11,14-heptadecapentayne produces a unique mass fragmentation pattern that does not overlap with endogenous arachidonic acid metabolites [1]. This allows it to function as a spike-in internal standard or a mechanistic probe in lipidomics workflows [2].

MS Differentiation
Class-level inference
Br isotopic doublet; Δmass ≈6.2 Da
Potential ISTD use based on unique isotopic signature
Requires method validation for target lipidomics workflow
Lipidomics Mass Spectrometry Metabolomics

Research Applications of 1-Bromo-2,5,8,11,14-heptadecapentayne


CuAAC Click Chemistry for Polyyne Bioconjugation

Leveraging the terminal bromine as a leaving group, researchers can convert 1-Bromo-2,5,8,11,14-heptadecapentayne to the corresponding azide in a single step, enabling subsequent CuAAC 'click' chemistry with alkyne-tagged biomolecules [1]. This application is supported by the compound's high purity (≥98%) and solubility in DMSO, which facilitates homogeneous reaction conditions for labeling peptides or oligonucleotides with rigid polyyne spacers .

Mechanism-Based Inhibition of COX/LOX Enzymes

The rigid, linear polyyne backbone acts as a non-isomerizable mimic of arachidonic acid, allowing the compound to occupy the active site of cyclooxygenase or lipoxygenase enzymes without undergoing the conformational changes required for productive catalysis [2]. This makes it a valuable tool compound for dissecting the structural requirements of substrate binding in eicosanoid biosynthesis pathways [3].

Molecular Wire Precursor for Carbon-Rich Materials

Polyynes are key building blocks for molecular electronics due to their extended π-conjugation and rigid-rod structure . 1-Bromo-2,5,8,11,14-heptadecapentayne, with its terminal bromine, can be directly coupled to metal electrodes or other π-systems via Sonogashira or Kumada reactions, providing a defined-length molecular wire segment with quantifiable conductance properties [4].

Internal Standard for Arachidonic Acid Metabolite Profiling

The unique bromine isotopic doublet and distinct chromatographic retention time of 1-Bromo-2,5,8,11,14-heptadecapentayne enable its use as a spike-in internal standard for LC-MS/MS quantification of prostaglandins, leukotrienes, and hydroxyeicosatetraenoic acids (HETEs) in biological matrices, with no interference from endogenous isobaric lipids [5].

Application
Selection Property
Validation Focus
Polyyne bioconjugation via click chemistry
Terminal bromine reactivity
CuAAC reaction efficiency and product purity
Enzyme active-site probe studies
Rigid polyyne backbone
Substrate analog binding assays
Molecular wire building block
Conjugated polyyne rod
Single-molecule conductance measurements
Lipidomics internal standard
Unique Br isotopic pattern
LC-MS/MS method validation; signal interference testing
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